3-(5-Formyl-2-furyl)benzoic acid

Descripción

BenchChem offers high-quality 3-(5-Formyl-2-furyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(5-Formyl-2-furyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

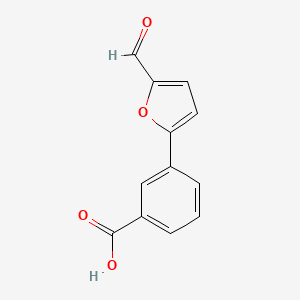

Structure

3D Structure

Propiedades

IUPAC Name |

3-(5-formylfuran-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O4/c13-7-10-4-5-11(16-10)8-2-1-3-9(6-8)12(14)15/h1-7H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOAXPFPTVKBPAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CC=C(O2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

304884-54-6 | |

| Record name | 304884-54-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foreword: Unveiling a Versatile Heterocyclic Building Block

An In-depth Technical Guide to the Chemical Properties of 3-(5-Formyl-2-furyl)benzoic acid

Welcome to a comprehensive exploration of 3-(5-Formyl-2-furyl)benzoic acid. This molecule, while not as commonly documented as its para-substituted isomer, represents a fascinating and highly versatile building block for researchers in medicinal chemistry, materials science, and synthetic organic chemistry. Its structure is a unique convergence of three key chemical motifs: a carboxylic acid, an aldehyde, and a furan ring. This trifecta of functionality imparts a rich and nuanced reactivity profile, opening avenues for the construction of complex molecular architectures.

The furan nucleus is a well-established "privileged scaffold" in drug discovery, appearing in numerous medications with activities spanning antiviral, anti-inflammatory, and anticancer applications.[1][2] The presence of both an aldehyde and a carboxylic acid on this core structure allows for orthogonal chemical modifications, making 3-(5-Formyl-2-furyl)benzoic acid an ideal starting point for creating libraries of novel compounds or for designing highly specific molecular probes and functional materials.

This guide is structured to provide not just data, but context. As scientists, we understand that the "why" is as critical as the "what." Therefore, this document delves into the causal relationships behind the molecule's properties, proposes logical experimental protocols, and offers insights grounded in established chemical principles. Our objective is to equip you, the research professional, with the foundational knowledge needed to confidently and creatively employ this compound in your work.

Chapter 1: Core Molecular Profile and Physicochemical Properties

3-(5-Formyl-2-furyl)benzoic acid is a solid organic compound characterized by a benzoic acid moiety substituted at the meta-position with a 5-formylfuran group.[3] This arrangement dictates its physical and chemical nature.

Caption: Chemical structure of 3-(5-Formyl-2-furyl)benzoic acid.

Physicochemical Data Summary

While extensive experimental data for this specific isomer is limited, we can predict key properties based on its structural components and data from analogous molecules. These predictions serve as a robust starting point for experimental design.

| Property | Value / Predicted Value | Rationale / Source |

| CAS Number | 304884-54-6 | [3] |

| Molecular Formula | C₁₂H₈O₄ | [3] |

| Molecular Weight | 216.19 g/mol | [3] |

| Physical State | Solid (Neat) | [3] |

| Melting Point | >200 °C (Predicted) | Based on related structures like 5-formyl-2-furancarboxylic acid (206-212 °C)[4] and the high melting point of benzoic acid (122 °C), which is increased by the larger, rigid substituent. |

| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Acetone). | The carboxylic acid group provides some water solubility, but the larger aromatic system reduces it. This is typical for substituted benzoic acids.[5] |

| pKa | ~3.8 - 4.2 (Predicted) | The pKa of benzoic acid is ~4.2.[5] The electron-withdrawing nature of the 5-formylfuran substituent is expected to slightly increase the acidity (lower the pKa) of the carboxylic acid proton. |

Chapter 2: Synthesis and Purification Strategy

A robust and versatile method for synthesizing biaryl compounds like 3-(5-Formyl-2-furyl)benzoic acid is the Suzuki-Miyaura cross-coupling reaction.[6][7] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. For our target molecule, a logical approach involves coupling 3-bromobenzoic acid with a suitable furan boronic acid or ester derivative.

Caption: Proposed synthetic workflow via Suzuki-Miyaura coupling.

Exemplary Synthetic Protocol

This protocol is a self-validating system; progress can be monitored at each key stage using Thin Layer Chromatography (TLC).

Objective: To synthesize 3-(5-Formyl-2-furyl)benzoic acid.

Materials:

-

3-Bromobenzoic acid

-

5-Formylfuran-2-boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium Carbonate (K₂CO₃)

-

1,4-Dioxane (Anhydrous)

-

Deionized Water

-

Ethyl Acetate

-

Hexanes

-

Hydrochloric Acid (2M)

-

Brine (Saturated NaCl solution)

-

Magnesium Sulfate (Anhydrous)

Methodology:

-

Reactor Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromobenzoic acid (1.0 eq), 5-formylfuran-2-boronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Causality: Using a slight excess of the boronic acid ensures complete consumption of the more expensive aryl bromide. The base is crucial for the transmetalation step in the catalytic cycle.[6]

-

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane and deionized water (e.g., in a 4:1 ratio). Degas the solvent mixture by bubbling the inert gas through it for 15-20 minutes. Add the Pd(PPh₃)₄ catalyst (0.02-0.05 eq) to the flask.

-

Causality: The aqueous dioxane system is effective for dissolving both the organic substrates and the inorganic base. Degassing removes dissolved oxygen.

-

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC, observing the disappearance of the 3-bromobenzoic acid spot. The reaction is typically complete within 6-12 hours.

-

Work-up: Cool the reaction mixture to room temperature. Dilute with water and transfer to a separatory funnel. Acidify the aqueous layer carefully with 2M HCl to a pH of ~2-3 to protonate the carboxylic acid, making it soluble in the organic phase.

-

Extraction: Extract the aqueous phase three times with ethyl acetate. Combine the organic layers.

-

Causality: Multiple extractions ensure efficient recovery of the product from the aqueous phase.

-

-

Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.

Chapter 3: Spectroscopic and Analytical Characterization (Predicted)

Disclaimer: The following spectral data are predicted based on the known chemical structure and established principles of spectroscopy. Experimental verification is required for confirmation.

A multi-technique approach is essential for unambiguous structural confirmation.

| Technique | Predicted Key Features |

| ¹H NMR (400 MHz, DMSO-d₆) | δ ~13.2 ppm (broad singlet, 1H, -COOH); δ 9.7 ppm (singlet, 1H, -CHO); δ ~8.3-7.6 ppm (multiplets, 4H, Ar-H of benzoic acid); δ ~7.5 ppm (doublet, 1H, furan H); δ ~7.3 ppm (doublet, 1H, furan H). |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~190 ppm (-CHO); δ ~167 ppm (-COOH); δ ~155-120 ppm (aromatic carbons); δ ~115-125 ppm (furan carbons). |

| FT-IR (ATR) | ~3300-2500 cm⁻¹ (very broad, O-H stretch of carboxylic acid dimer); ~1700-1680 cm⁻¹ (strong, C=O stretch of carboxylic acid); ~1680-1660 cm⁻¹ (strong, C=O stretch of aldehyde); ~1600, 1450 cm⁻¹ (C=C stretches of aromatic rings); ~1250-1020 cm⁻¹ (C-O stretches).[8][9] |

| Mass Spec. (EI) | m/z 216 (M⁺, molecular ion); m/z 199 ([M-OH]⁺); m/z 187 ([M-CHO]⁺); m/z 171 ([M-COOH]⁺). |

Chapter 4: A Study in Reactivity

The molecule's reactivity is governed by the interplay of its three functional groups. This allows for selective transformations, making it a powerful synthetic intermediate.

Caption: Key reaction pathways for the functional groups.

-

Carboxylic Acid Group: This group behaves as a typical aromatic carboxylic acid. It can be readily converted to esters, amides, or acid chlorides. Its acidity allows for salt formation, which can be exploited for purification or to modify solubility.

-

Aldehyde Group: This is a versatile handle for further modification.

-

Reduction: Selective reduction, for instance with sodium borohydride (NaBH₄), will yield the corresponding alcohol, 3-[5-(hydroxymethyl)-2-furyl]benzoic acid[10], without affecting the carboxylic acid. This is a key transformation for accessing a different set of derivatives.

-

Oxidation: Treatment with a mild oxidizing agent like Tollens' reagent can convert the aldehyde to a second carboxylic acid, forming a dicarboxylic acid product.

-

Reductive Amination/Schiff Base Formation: The aldehyde readily reacts with primary amines to form imines (Schiff bases), which can be subsequently reduced to secondary amines. This is a cornerstone of combinatorial chemistry and drug discovery.[11]

-

-

Furan Ring: The furan ring is aromatic but less so than benzene, making it susceptible to both electrophilic substitution and cycloaddition reactions like the Diels-Alder reaction.[12][13] The electron-withdrawing nature of the aldehyde and benzoic acid substituents will deactivate the ring towards electrophilic attack.

Chapter 5: Applications in Research and Development

The unique structure of 3-(5-Formyl-2-furyl)benzoic acid makes it a high-value intermediate for several advanced applications.

-

Medicinal Chemistry: It serves as a scaffold for synthesizing novel heterocyclic compounds. The aldehyde can be used as an anchor point to introduce diverse pharmacophores via reductive amination, while the carboxylic acid can be used to improve solubility or to target specific biological interactions. Furan-containing molecules are investigated for a wide array of therapeutic uses.[1][14][15]

-

Materials Science: The rigid, conjugated structure is ideal for creating organic electronic materials. It can be used as a building block (or "linker") in the synthesis of Metal-Organic Frameworks (MOFs) for applications in gas storage or catalysis.[16]

-

Fluorescent Probes: The extended π-system makes it a candidate for developing fluorescent sensors. The aldehyde and carboxylic acid groups can be functionalized to create binding sites for specific analytes, with binding events modulating the fluorescence output.[16]

Protocol Example: Synthesis of a Schiff Base Derivative

Objective: To demonstrate the reactivity of the aldehyde group in forming a potential bioactive compound.

Methodology:

-

Dissolve 3-(5-Formyl-2-furyl)benzoic acid (1.0 eq) in a suitable solvent like methanol.

-

Add a primary amine (e.g., aniline, 1.1 eq) to the solution.

-

Add a catalytic amount of acetic acid (2-3 drops) to facilitate the reaction.

-

Stir the mixture at room temperature for 4-6 hours. The formation of the imine product can often be observed by a color change and can be monitored by TLC or LC-MS.

-

The resulting Schiff base product can often be isolated by simple filtration if it precipitates, or by removal of the solvent under reduced pressure.

Chapter 6: Safety and Handling

No specific Material Safety Data Sheet (MSDS) is available for 3-(5-Formyl-2-furyl)benzoic acid. Therefore, a conservative approach to safety must be adopted based on the hazards of its constituent parts and related molecules.

Inferred Hazards: Based on data for benzoic acid and other substituted furans, the compound should be treated as potentially hazardous.[17][18][19]

| Hazard Class | GHS Statement (Inferred) | Source/Rationale |

| Skin Irritation | H315: Causes skin irritation. | Common for carboxylic acids and aldehydes.[18][19] |

| Eye Damage/Irritation | H318/H319: Causes serious eye damage/irritation. | A significant hazard associated with benzoic acid and its derivatives.[17][19] |

| Respiratory Irritation | H335: May cause respiratory irritation. | Fine organic powders can be irritating to the respiratory tract.[19] |

Recommended Handling Procedures:

-

Engineering Controls: Handle in a well-ventilated fume hood to minimize inhalation of dust.

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Handling: Avoid creating dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Conclusion

3-(5-Formyl-2-furyl)benzoic acid is a molecule of significant potential. Its value lies not in a single property but in the synergistic interplay of its functional groups. It offers multiple, distinct reaction sites that can be addressed with a high degree of chemical selectivity. This guide has provided a foundational understanding of its physicochemical properties, a logical synthetic route, an analysis of its reactivity, and an overview of its potential applications and safety considerations. It is our hope that this technical resource will empower researchers to harness the full synthetic potential of this versatile building block in their pursuit of scientific innovation.

References

-

ScienceLab.com. Material Safety Data Sheet - Benzoic acid. (2005). [Link]

-

Saeid, H., Al-sayed, H., & Bader, M. (2023). A Review on Biological and Medicinal Significance of Furan. Alq J Med App Sci. [Link]

-

National Institute of Standards and Technology. SAFETY DATA SHEET - Benzoic Acid. (2015). [Link]

-

Wikipedia. Benzoic acid. [Link]

-

Shitov, I. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules. [Link]

- Google Patents. Production of formyl benzoic acid. (1996).

-

PubChem. Benzoic acid, 4-(5-formyl-2-furanyl)-, ethyl ester. [Link]

-

ResearchGate. Diels-Alder and Dehydration Reactions of Biomass-Derived Furan and Acrylic Acid for the Synthesis of Benzoic Acid. (2024). [Link]

-

ResearchGate. Selective Aerobic Oxidation of 5-(Hydroxymethyl)furfural to 5-Formyl-2-furancarboxylic Acid in Water. [Link]

-

Doc Brown's Chemistry. Infrared spectrum of benzoic acid. [Link]

-

ResearchGate. Application of furan derivative in medicinal field. [Link]

-

Quora. What is the IR spectrum of benzoic acid? How is it determined?. (2016). [Link]

-

Royal Society of Chemistry. Organic & Biomolecular Chemistry. [Link]

-

ResearchGate. Furan: A Promising Scaffold for Biological Activity. (2024). [Link]

-

Wang, Y., et al. (2024). Role of Furfural and 5-Methyl-2-furfural in Glucose-Induced Inhibition of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) Formation in Chemical Models and Pork Patties. Foods. [Link]

-

MDPI. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. (2018). [Link]

-

Zeitschrift für Naturforschung. FT-IR Spectroscopic Study of M(Benzoic Acid)2Ni(CN)4. (2005). [Link]

-

Myers, A. The Suzuki Reaction. [Link]

-

ResearchGate. Synthesis, Chemistry and Applications of 5-Hydroxymethyl-furfural and Its Derivatives. (2024). [Link]

-

SIELC Technologies. Benzoic acid, 2-formyl-. [Link]

-

YouTube. Pharmaceutical Organic Chemistry III | Furan: Reactions and Medicinal Uses. (2022). [Link]

-

ResearchGate. Oxidation of 5-Hydroxymethylfurfural to 5-Formyl Furan-2-Carboxylic Acid by Non-Precious Transition Metal Oxide-Based Catalyst. [Link]

-

ResearchGate. IMPORTANCE OF FURAN BASED COMPOUNDS AND THEIR BIOMEDICAL APPLICATIONS: AN OVERVIEW. (2017). [Link]

-

ResearchGate. FT-IR ATR spectra of the benzoic acid modified alkyd. [Link]

-

MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. (2019). [Link]

-

Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. (2018). [Link]

-

MySkinRecipes. 2-(5-Formylfuran-2-yl)benzoic acid. [Link]

-

Royal Society of Chemistry. Supplementary Information. [Link]

-

Anderson, K. W., et al. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]

-

Li, T., et al. (2021). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Analytical Chemistry. [Link]

Sources

- 1. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]

- 2. researchgate.net [researchgate.net]

- 3. 3-(5-formyl-2-furyl)benzoic Acid | CymitQuimica [cymitquimica.com]

- 4. 5-Formyl-2-furancarboxylic Acid | 13529-17-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. Benzoic acid - Wikipedia [en.wikipedia.org]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. tcichemicals.com [tcichemicals.com]

- 8. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. chemscene.com [chemscene.com]

- 11. Role of Furfural and 5-Methyl-2-furfural in Glucose-Induced Inhibition of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) Formation in Chemical Models and Pork Patties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ijabbr.com [ijabbr.com]

- 15. researchgate.net [researchgate.net]

- 16. 2-(5-Formylfuran-2-yl)benzoic acid [myskinrecipes.com]

- 17. tsapps.nist.gov [tsapps.nist.gov]

- 18. orgchemboulder.com [orgchemboulder.com]

- 19. Benzoic acid, 4-(5-formyl-2-furanyl)-, ethyl ester | C14H12O4 | CID 608139 - PubChem [pubchem.ncbi.nlm.nih.gov]

"3-(5-Formyl-2-furyl)benzoic acid" molecular structure

A Bifunctional Biaryl Scaffold for Medicinal Chemistry & Fragment-Based Drug Design

Executive Summary

3-(5-Formyl-2-furyl)benzoic acid is a versatile hetero-biaryl building block characterized by two orthogonal reactive centers: a carboxylic acid and an aldehyde, separated by a furan-phenyl linker.[1] This specific geometry (meta-substitution on the phenyl ring) provides a unique vector for fragment-based drug discovery (FBDD), particularly in the development of PTP1B inhibitors (Type II Diabetes) and antimicrobial agents.

This guide details the structural properties, validated synthetic protocols, and strategic derivatization of this scaffold. It is designed for medicinal chemists requiring a robust route to biaryl systems that tolerate further downstream functionalization.

Chemical Architecture & Properties

The molecule consists of a benzene ring linked to a furan ring.[1] The meta positioning of the carboxylic acid relative to the furan linkage creates a "bent" geometry, distinct from the linear para (4-substituted) analogues. This curvature is critical for fitting into specific enzyme pockets where linear ligands fail.

Key Structural Features:

-

The "Janus" Character: The molecule possesses two chemically distinct "faces."

-

Site A (Acid): A carboxylic acid (

) capable of hydrogen bonding or salt bridge formation (e.g., with Arginine residues in PTP1B). -

Site B (Aldehyde): An electrophilic formyl group at the furan C5 position, serving as a "warhead" for covalent interactions (Schiff base formation) or a handle for library expansion.

-

-

Biaryl Linker: The furan ring acts as a bioisostere for phenyl but with lower lipophilicity and higher polarizability.[1]

| Property | Value (Predicted/Experimental) | Significance |

| Molecular Formula | Fragment-like space | |

| Molecular Weight | 216.19 g/mol | Ideal for FBDD (<300 Da) |

| TPSA | ~74 Ų | Good membrane permeability potential |

| LogP | ~2.1 | Lipophilic enough for binding, hydrophilic enough for solubility |

| Rotatable Bonds | 2 | Low entropic penalty upon binding |

Synthetic Methodology: The Suzuki-Miyaura Route

While various routes exist, the most reliable method for constructing the 3-(5-formyl-2-furyl)benzoic acid scaffold is the Suzuki-Miyaura cross-coupling .[1] This pathway is preferred over Stille coupling to avoid toxic organotin byproducts.

3.1. Retrosynthetic Analysis

The bond disconnection occurs at the biaryl junction.

3.2. Validated Protocol

Reaction Scale: 1.0 mmol basis.

Reagents:

-

3-Carboxyphenylboronic acid (1.2 equiv)[1]

-

5-Bromo-2-furaldehyde (1.0 equiv)[1]

-

Catalyst:

(3-5 mol%) - Chosen for reliability with aryl bromides.[1] -

Base:

or -

Solvent: DME (Dimethoxyethane) or Toluene/Ethanol (2:1).

Step-by-Step Workflow:

-

Degassing: Charge a reaction flask with the aryl halide and boronic acid. Evacuate and backfill with Argon (

) to remove -

Solvation: Add the solvent system (degassed).

-

Catalyst Addition: Add

under positive Argon pressure. -

Activation: Add the aqueous base.

-

Reflux: Heat to

for 6–12 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). -

Workup (Critical):

-

Note: The product is a carboxylic acid and will reside in the aqueous basic layer as the carboxylate salt.

-

Wash the aqueous layer with Ethyl Acetate (to remove non-acidic impurities/unreacted aldehyde).

-

Acidification: Carefully acidify the aqueous layer with 1M HCl to pH ~2. The product will precipitate.

-

Extract the precipitate with Ethyl Acetate (

).[6]

-

Purification: Recrystallization from Ethanol/Water or column chromatography (if necessary) using a gradient of DCM

5% MeOH/DCM.

3.3. Synthetic Logic Diagram (Graphviz)

Figure 1: The catalytic workflow for the synthesis of the target scaffold.[1] Note the critical acidic workup step required to recover the free acid.

Reactivity & Functionalization

The power of this scaffold lies in its orthogonality . You can modify one end without affecting the other if conditions are controlled.

4.1. The Aldehyde Vector (Reductive Amination)

The 5-formyl group is highly reactive toward amines. This is the primary route for generating libraries of potential enzyme inhibitors.

-

Reagent: Primary amine (

) + Reducing agent ( -

Condition: Mildly acidic buffer (pH 5-6) in DCE/MeOH.

-

Outcome: Formation of secondary amines (benzyl-amine type linkers).[1]

4.2. The Carboxylic Acid Vector (Amide Coupling)

The acid group is often converted to an amide to improve lipophilicity or engage specific hydrophobic pockets.

-

Reagent: Amine (

) + Coupling Agent (HATU or EDC/HOBt).[1] -

Challenge: The aldehyde must be protected (as an acetal) or the amine must be non-nucleophilic toward the aldehyde under coupling conditions. Self-validating step: If the aldehyde is left unprotected, check for Schiff base formation side-products.[1]

4.3. Reactivity Map (Graphviz)

Figure 2: Divergent synthesis pathways.[1] The aldehyde allows for library expansion (left), while the acid allows for prodrug formation or solubility tuning (right).

Biological Applications: PTP1B Inhibition

The 3-(5-formyl-2-furyl)benzoic acid scaffold is a privileged structure in the search for Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors.[1] PTP1B is a negative regulator of the insulin signaling pathway; inhibiting it restores insulin sensitivity.[7]

-

Mechanism: The carboxylic acid moiety mimics the phosphate group of the natural substrate (phosphotyrosine). The furan ring provides a rigid spacer that positions the acid into the catalytic active site (Site A) or the secondary aryl phosphate binding site (Site B).

-

Derivatives: Schiff bases derived from the aldehyde position have shown

values in the low micromolar range against PTP1B. The furan oxygen also acts as a weak hydrogen bond acceptor, contributing to binding affinity.

References

-

Suzuki-Miyaura Coupling Fundamentals

-

Synthesis of 5-Aryl-2-Furaldehydes

- McClure, M. S., et al. (2001). Practical One-Pot Synthesis of 5-Aryl-2-furaldehydes via Palladium-Mediated Suzuki Coupling. Synthesis, 2001(11), 1681-1685.

-

Biological Activity (PTP1B & Antimicrobial)

-

General Properties of Furan-Benzoic Acids

-

ChemicalBook Entry: 4-(5-Formyl-2-furyl)benzoic acid (Isomer comparison and physical data).[1]

-

Sources

- 1. CA2442252A1 - Method of producing 5-formyl-2-furylboronic acid - Google Patents [patents.google.com]

- 2. 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. US7045640B2 - Method of producing 5-formyl-2-furylboronic acid - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. 4-(5-FORMYL-2-FURYL)BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 7. Docking of oxalyl aryl amino benzoic acid derivatives into PTP1B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Suzuki Coupling [organic-chemistry.org]

"3-(5-Formyl-2-furyl)benzoic acid" CAS number 304884-54-6

CAS: 304884-54-6 | Molecular Formula: C₁₂H₈O₄ | Molecular Weight: 216.19 g/mol [1]

Part 1: Executive Summary & Strategic Utility

In the realm of medicinal chemistry and fragment-based drug discovery (FBDD), 3-(5-Formyl-2-furyl)benzoic acid serves as a high-value "bifunctional linchpin." Unlike simple aromatic building blocks, this molecule offers two distinct, orthogonal reactive handles—an aromatic aldehyde and a carboxylic acid —separated by a rigid biaryl scaffold.

Why this molecule matters:

-

Orthogonal Reactivity: The aldehyde allows for reductive amination or Knoevenagel condensations, while the carboxylic acid is primed for amide coupling. This enables the rapid construction of "Head-to-Tail" libraries.

-

Biaryl Rigidity: The furan-phenyl linkage provides a defined geometry (approx. 130° bond angle), critical for positioning pharmacophores in enzyme active sites (e.g., kinase or protease inhibitors).

-

Solubility Profile: The presence of the furan oxygen and the ionizable carboxylic acid improves aqueous solubility compared to pure biphenyl analogs.

Part 2: Chemical Profile & Properties[2][4][5]

| Property | Specification | Application Note |

| Appearance | Light yellow to tan solid | Color arises from extended conjugation. |

| Melting Point | 264–266 °C | High MP indicates strong intermolecular H-bonding (dimerization). |

| pKa (Acid) | ~4.2 (Predicted) | Standard benzoic acid acidity; requires base for dissolution in water. |

| LogP | ~2.1 | Lipophilic enough for cell permeability, hydrophilic enough for formulation. |

| Solubility | DMSO, DMF, MeOH (Hot) | Poor solubility in non-polar solvents (Hexane, DCM). |

| Stability | Air-stable; Aldehyde sensitive | Store under inert gas to prevent oxidation of CHO to COOH. |

Part 3: Synthesis & Production (The "High-Reliability" Protocol)

While direct coupling of the free acid is possible, it often suffers from catalyst poisoning and difficult purification. The Ester-Protection Route is the industry standard for reproducibility, ensuring high yields and simplified workup.

Mechanism: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol utilizes a Suzuki coupling between an aryl boronic acid and a halo-furan, followed by controlled hydrolysis.

Step 1: Coupling (Synthesis of Methyl Ester Intermediate)

-

Reactant A: 3-(Methoxycarbonyl)phenylboronic acid (1.1 equiv)

-

Reactant B: 5-Bromo-2-furaldehyde (1.0 equiv)

-

Base: K₂CO₃ (2.5 equiv)

-

Solvent: 1,4-Dioxane : Water (4:1 ratio)

Protocol:

-

Degassing (Critical): Sparge the Dioxane/Water mixture with Argon for 20 minutes. Oxygen is the enemy of Pd(0) and promotes homocoupling of the boronic acid.

-

Charge: Add Reactant A, Reactant B, and Base to the reaction vessel. Add the catalyst last.

-

Reaction: Heat to 85°C for 4–6 hours under Argon. Monitor by TLC (EtOAc/Hexane) or LCMS.

-

Workup: Cool to RT. Dilute with EtOAc and wash with water. Dry organic layer over Na₂SO₄ and concentrate.

-

Expert Tip: If the aldehyde oxidizes slightly, a bisulfite wash can purify the aldehyde, but usually, flash chromatography is sufficient.

-

Step 2: Hydrolysis (Unmasking the Acid)

-

Reagent: LiOH·H₂O (3.0 equiv)

-

Solvent: THF : Water (1:1)

Protocol:

-

Dissolve the intermediate ester in THF/Water.

-

Stir at Room Temperature (RT) for 2 hours. Avoid heating to prevent Cannizzaro disproportionation of the aldehyde.

-

Acidification (The Key Step): Cool to 0°C. Slowly add 1N HCl until pH ~3. The product, 3-(5-Formyl-2-furyl)benzoic acid , will precipitate as a solid.

-

Isolation: Filter the solid, wash with cold water, and dry under vacuum.

Visualizing the Workflow

Caption: Step-wise synthesis via the robust Ester-Protection route to maximize purity.

Part 4: Reactivity & Applications[7]

The utility of CAS 304884-54-6 lies in its ability to serve as a divergence point in library synthesis.

Strategic Derivatization

-

The "Left" Wing (Aldehyde):

-

Reductive Amination: React with primary/secondary amines + NaBH(OAc)₃ to generate benzylic amines. This is standard for installing solubilizing groups (e.g., morpholine, piperazine).

-

Wittig/Horner-Wadsworth-Emmons: Extension of the carbon chain to create conjugated systems (e.g., cinnamyl analogs).

-

Heterocyclization: Condensation with diamines to form imidazoles or benzimidazoles.

-

-

The "Right" Wing (Carboxylic Acid):

-

Amide Coupling: Activation with HATU/EDC to couple with amines. This is the primary method for linking the scaffold to the "Warhead" or main pharmacophore.

-

Curtius Rearrangement: Conversion to an aniline derivative (via acyl azide) if an amino-aryl motif is required.

-

Reactivity Map

Caption: Divergent synthesis pathways utilizing the orthogonal aldehyde and acid handles.

Part 5: Safety & Handling (E-E-A-T)

-

Hazard Identification: Irritant (H315, H319, H335). The aldehyde moiety is reactive; avoid inhalation of dust.

-

Storage: Keep refrigerated (2–8°C). The aldehyde is prone to air-oxidation to the dicarboxylic acid (3-(5-carboxy-2-furyl)benzoic acid) over long periods. Store under Nitrogen or Argon.[3]

-

Solvent Compatibility: Avoid dissolving in acetone for long periods if basic catalysts are present, as aldol condensation with the solvent may occur.

References

-

Sigma-Aldrich. Product Specification: 3-(5-Formyl-2-furyl)benzoic acid. Retrieved from

- Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. (Foundational mechanism for the described synthesis).

-

BenchChem. Protodeboronation Side Reactions & Mitigation. Retrieved from

-

ChemicalBook. Synthesis of 4-(5-Formyl-2-furyl)benzoic acid analogs. Retrieved from

-

PubChem. Compound Summary: 5-Bromo-2-furaldehyde (Precursor). Retrieved from

Sources

Technical Monograph: Solubility & Physicochemical Profiling of 3-(5-Formyl-2-furyl)benzoic Acid

Executive Summary & Molecule Architecture

3-(5-Formyl-2-furyl)benzoic acid (CAS: 304884-54-6) is a bifunctional heteroaromatic building block. Its utility lies in its orthogonal reactivity: it possesses a carboxylic acid (nucleophile-ready/pH-switchable) and a formyl group (electrophile-ready/reductive amination target).[1]

Understanding its solubility is not merely about "what dissolves it." It is about understanding the competition between the polar, hydrogen-bonding carboxylic acid tail and the planar, aromatic furan-phenyl core. This guide provides a predictive and empirical solubility profile to streamline synthesis and purification workflows.

Structural Physicochemical Determinants

| Property | Value / Characteristic | Implication for Solubility |

| Molecular Weight | 216.19 g/mol | Moderate MW; kinetics of dissolution will be fast. |

| pKa (Predicted) | ~3.8 – 4.1 (COOH) | pH-Switchable: Insoluble in acidic media; highly soluble >pH 6.0. |

| LogP (Predicted) | 2.1 – 2.7 | Lipophilic Bias: Prefers organic partitioning in neutral form. |

| H-Bond Donors | 1 (COOH) | Limited water interaction unless ionized. |

| H-Bond Acceptors | 4 (O atoms) | Good interaction with polar aprotic solvents (DMSO). |

| Reactivity Alert | Aldehyde (C-5 position) | Avoid: Primary amines or strong nucleophiles as solvents (risk of Schiff base/hemiacetal formation). |

Solubility Profile: The "Like Dissolves Like" Matrix

As a Senior Scientist, I categorize solvent compatibility based on dielectric constant (

The "Gold Standard" Solvents (High Solubility)

These are the solvents of choice for stock solutions (10–50 mM) or reaction media.

-

DMSO (Dimethyl Sulfoxide): The universal solvent for this compound. The sulfoxide oxygen accepts the proton from the carboxylic acid, while the non-polar methyl groups solvate the aromatic rings.

-

Solubility: >50 mg/mL.[2]

-

-

DMF (Dimethylformamide) / NMP: Excellent solubilizers.

-

Usage Note: Ensure DMF is free of dimethylamine impurities to prevent reaction with the aldehyde group.

-

The "Conditional" Solvents (Moderate Solubility)

Useful for crystallization or liquid-liquid extraction.

-

Methanol / Ethanol: Good solubility, especially when warm.

-

Critical Warning: Aldehydes can form hemiacetals in alcohols upon prolonged storage or acid catalysis. Use these for transient processing (transfers/washes), not for long-term stock storage.

-

-

Ethyl Acetate: Moderate solubility.[1] Excellent for extracting the protonated (neutral) form from acidified aqueous layers.

-

THF (Tetrahydrofuran): Good solubility, but often requires anhydrous conditions to prevent hydration of the aldehyde.

The "Anti-Solvents" (Low Solubility)

Use these to crash the compound out of solution (precipitation/purification).

-

Water (pH < 3): The compound will precipitate as a solid.

-

Hexanes / Heptane: Virtually insoluble. Used to wash away non-polar impurities (like grease or catalyst ligands) from the solid product.

-

Diethyl Ether: Low to moderate solubility; often used to precipitate the product from a concentrated DCM or Methanol solution.

The pH-Switch Mechanism (Aqueous Solubility)

The most robust method for handling this compound in aqueous environments is exploiting its pKa.

-

State A (Insoluble): At pH 1–3, the carboxylic acid is protonated (

). The molecule is neutral and precipitates. -

State B (Soluble): At pH > 6, the acid deprotonates to the carboxylate anion (

). The high solvation energy of the ion drags the hydrophobic aromatic core into solution.

Application: This is the primary purification vector. Dissolve crude material in 1M NaOH (State B), filter off insoluble impurities, then acidify the filtrate with HCl to pH 2 (State A) to recover pure product.

Visualization: The pH-Switch Workflow

The following diagram illustrates the purification logic based on solubility switching.

Figure 1: Purification workflow utilizing the pH-dependent solubility switch of 3-(5-Formyl-2-furyl)benzoic acid.

Validated Experimental Protocol: Solubility Determination

To determine the precise solubility limit for your specific batch (purity affects solubility), use this Saturation Shake-Flask Method . This protocol includes a stability check, crucial for aldehyde-containing molecules.

Materials

-

Solvent: DMSO or Phosphate Buffer (pH 7.4).

-

Detection: HPLC-UV (254 nm) or UV-Vis Spectrophotometer.

-

Standard: Pure 3-(5-Formyl-2-furyl)benzoic acid (known concentration).

Step-by-Step Methodology

-

Preparation: Add excess solid (~10 mg) to a glass vial containing 1 mL of the target solvent.

-

Equilibration: Cap tightly. Agitate (shake/vortex) at 25°C for 24 hours.

-

Why 24h? To ensure thermodynamic equilibrium, not just kinetic dissolution.

-

-

Filtration: Pass the suspension through a 0.45 µm PTFE syringe filter.

-

Note: Do not use Nylon filters if using acidic solvents (protein binding/adsorption risk).

-

-

Dilution: Dilute the filtrate 1:100 with mobile phase (e.g., Acetonitrile/Water).

-

Quantification: Inject into HPLC. Compare the Area Under Curve (AUC) against a calibration curve derived from the standard.

-

Stability Check (Critical): Re-inject the sample after 4 hours.

-

Pass: Peak area and retention time remain constant.

-

Fail: Appearance of new peaks indicates solvent reactivity (e.g., hemiacetal formation in methanol).

-

Strategic Applications in Drug Discovery[3]

Understanding the solubility profile allows for optimized synthetic routes.

-

Reductive Amination:

-

Solvent: DCE (Dichloroethane) or MeOH.

-

Protocol: The aldehyde reacts with an amine. Since the acid is soluble in MeOH, the reaction remains homogeneous.

-

-

Suzuki Coupling (Synthesis of the Core):

-

Solvent: Dioxane/Water (4:1).

-

Logic: The boronic acid and bromide are soluble in dioxane; the base (Na2CO3) dissolves in water. The product (carboxylate form) stays in the aqueous-organic mix until workup.

-

References

-

PubChem. Compound Summary: Benzoic acid, 4-(5-formyl-2-furanyl)- (Isomer Analog Data).[3] National Library of Medicine. Accessed October 2023. Link

-

ChemicalBook. 4-(5-Formyl-2-furyl)benzoic acid Synthesis and Properties. (Provides physical state and general solubility behavior of the structural isomer).[1] Link

- Yalkowsky, S.H., et al.Handbook of Aqueous Solubility Data. CRC Press, 2010.

-

Gentili, V., et al. "Synthesis of furan-based derivatives." Bioorganic Chemistry, 2022. (Describes the LiOH/MeOH hydrolysis workup for this class of compounds). Link

Sources

Physical characteristics of "3-(5-Formyl-2-furyl)benzoic acid"

An In-Depth Technical Guide to the Physical Characteristics of 3-(5-Formyl-2-furyl)benzoic Acid

Abstract

This technical guide provides a comprehensive examination of the known physical and chemical characteristics of 3-(5-Formyl-2-furyl)benzoic acid. Designed for researchers, chemists, and professionals in drug development, this document synthesizes available data on the compound's chemical identity, physicochemical properties, and the standard methodologies for their experimental determination. By explaining the causality behind analytical choices, this guide serves as a practical reference for the handling, characterization, and application of this specific bifunctional aromatic compound.

Chemical Identity and Molecular Structure

3-(5-Formyl-2-furyl)benzoic acid is a heterocyclic aromatic compound featuring a benzoic acid moiety linked at the meta-position to a furan ring, which is further substituted with a formyl (aldehyde) group. This trifunctional arrangement—containing a carboxylic acid, an aldehyde, and a furan ring—makes it a valuable intermediate in organic synthesis.

The fundamental identifiers for this compound are summarized below.[1]

| Identifier | Value |

| IUPAC Name | 3-(5-formylfuran-2-yl)benzoic acid |

| CAS Number | 304884-54-6 |

| Molecular Formula | C₁₂H₈O₄ |

| Molecular Weight | 216.19 g/mol |

The molecular structure consists of a central furan ring, which acts as a linker between the phenyl and formyl groups. The carboxylic acid on the benzene ring and the aldehyde on the furan ring are key reactive sites for further chemical modification.

Caption: Molecular Structure of 3-(5-Formyl-2-furyl)benzoic Acid.

Physicochemical Properties

The physical properties of a compound are critical for its handling, purification, and use in subsequent reactions. The data available for 3-(5-Formyl-2-furyl)benzoic acid are summarized below.

| Property | Observation | Rationale & Comparative Insights |

| Appearance | Neat solid[1] | As a multi-ring aromatic carboxylic acid, the compound is expected to be a crystalline solid at room temperature, similar to benzoic acid itself.[2] |

| Melting Point | Data not available | The melting point for the related isomer, 2-(5-Formyl-furan-2-yl)-benzoic acid, is reported as >114°C with decomposition.[3] This suggests the 3-isomer likely has a similarly high melting point, characteristic of rigid aromatic structures with hydrogen bonding capabilities via the carboxylic acid group. |

| Solubility | Data not available | The ortho isomer is slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[3] Due to structural similarity, 3-(5-Formyl-2-furyl)benzoic acid is also expected to exhibit low solubility in non-polar solvents and slight to moderate solubility in polar aprotic and protic solvents. The carboxylic acid moiety generally confers slight solubility in water.[4] |

| Boiling Point | Data not available | Due to its high molecular weight and the presence of a carboxylic acid group capable of strong intermolecular hydrogen bonding, the compound is expected to have a very high boiling point and would likely decompose before boiling at atmospheric pressure. |

Protocols for Experimental Characterization

To ensure the identity and purity of a sample, a series of standardized analytical techniques must be employed. The following protocols describe the self-validating systems for determining the key physical characteristics of 3-(5-Formyl-2-furyl)benzoic acid.

Melting Point Determination (Capillary Method)

Expertise & Rationale: The melting point is a fundamental and sensitive indicator of purity. A sharp melting range (typically <1°C) is indicative of a pure substance, whereas a broad and depressed range suggests the presence of impurities. The capillary method is a standard, reliable technique requiring minimal sample.[5]

Protocol Steps:

-

Sample Preparation: Ensure the sample is completely dry. Grind a small amount of the crystalline solid into a fine powder.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the sealed end.

-

Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to about 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

-

Observation & Recording: Record the temperature at which the first liquid droplet appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ – T₂.

Caption: Analytical Workflow for Structural Verification.

Conclusion

3-(5-Formyl-2-furyl)benzoic acid is a solid aromatic compound with a molecular weight of 216.19 g/mol . While specific experimental data for its melting point and solubility are not widely published, its structural similarity to related isomers suggests a high melting point and solubility in polar organic solvents. The robust protocols outlined in this guide for melting point determination, solubility assessment, and spectroscopic analysis provide the necessary framework for researchers to reliably verify the identity and purity of this compound, ensuring its effective use in further scientific applications.

References

-

Wikipedia. (2024). Benzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). Benzoic acid. Retrieved from [Link]

-

Alagić-Džambić, L., et al. (2023). Synthesis and characterization of Benzoic Acid. Chemistry Research Journal, 8(6), 5-9. Retrieved from [Link]

Sources

The Pharmacophore Evolution: Furan-Based Benzoic Acids

This guide explores the chemical lineage, synthetic evolution, and medicinal utility of furan-based benzoic acids . It traces the scaffold from its 18th-century origins in pyromucic acid to its modern role as a privileged structure in kinase inhibition and phosphotyrosine (pTyr) mimicry.

An In-Depth Technical Guide for Medicinal Chemists

Executive Summary: The Bioisostere Advantage

Furan-based benzoic acids represent a distinct class of pharmacophores where a furan ring is either fused to (benzofuran) or covalently linked to (biaryl) a benzoic acid moiety. In modern drug discovery, this scaffold is prized for its ability to mimic the steric and electronic properties of biaryl systems while offering improved aqueous solubility and unique hydrogen-bonding vectors.

The "origin" of this class is not a singular discovery but an evolutionary convergence of natural product isolation (e.g., furocoumarins) and rational bioisostere design . The core utility lies in the carboxylic acid's ability to engage key lysine or arginine residues in enzyme active sites (e.g., Pim-1 kinase, PTP1B), while the furan ring provides a rigid, electron-rich spacer that modulates lipophilicity (

Historical Origins & Structural Classification

The Pyromucic Ancestry (1780)

The chemical lineage begins with Carl Wilhelm Scheele , who in 1780 isolated pyromucic acid (furan-2-carboxylic acid) by the dry distillation of mucic acid. This was the first "furan-based acid."[1][2] While not a benzoic acid per se, it established the fundamental chemistry of the furan ring—specifically its susceptibility to electrophilic substitution and ring-opening, which later chemists stabilized by fusing it with benzene rings.

Structural Divergence

In medicinal chemistry, "furan-based benzoic acids" are categorized into two distinct architectures:

| Class | Structure Description | Key Chemical Property | Primary Therapeutic Application |

| Type A: Fused | Benzofuran-2-carboxylic acids | Planar, rigid bicyclic system. High aromatic stability. | pTyr Mimics: Inhibitors of PTP1B and LYP (Lymphoid Tyrosine Phosphatase). |

| Type B: Pendant | 4-(Furan-2-yl)benzoic acids | Biaryl system with rotatable bond. Torsion angle modulation. | Kinase Inhibitors: Pim-1 inhibitors; mimics of biphenyl scaffolds. |

Medicinal Chemistry Logic: The "Why"

The integration of a furan ring into a benzoic acid scaffold is rarely accidental. It serves specific mechanistic functions:

-

Phosphotyrosine (pTyr) Mimicry: In phosphatase inhibitors (e.g., for Diabetes Type 2 or Cancer immunotherapy), the phosphate group of the natural substrate is highly charged. A benzofuran-2-carboxylic acid moiety effectively mimics the phenyl-phosphate group (

).[3] The carboxylic acid provides the anionic charge to interact with the catalytic loop, while the benzofuran core mimics the tyrosine's aromatic ring but with higher electron density than a simple phenyl group. -

Solubility & Metabolic Stability: Replacing a phenyl ring with a furan ring (bioisosterism) often lowers the

(making the molecule less lipophilic) and introduces an oxygen atom that can act as a weak hydrogen bond acceptor, potentially improving solubility without sacrificing aromatic stacking interactions.

Synthetic Methodologies & Protocols

Workflow Visualization

The following diagram illustrates the two primary synthetic routes: the Rap-Stoermer Condensation for fused systems and Suzuki-Miyaura Coupling for pendant systems.

Caption: Divergent synthetic pathways for fused (Rap-Stoermer) vs. pendant (Suzuki) furan-benzoate scaffolds.

Protocol A: Synthesis of Benzofuran-2-Carboxylic Acid (Fused System)

Target: A generic benzofuran-2-carboxylic acid via the Rap-Stoermer reaction. Rationale: This method is preferred for its atom economy and use of inexpensive salicylaldehydes.

Reagents:

-

Salicylaldehyde (10 mmol)

-

Ethyl bromoacetate (12 mmol)

-

Potassium Carbonate (

, anhydrous) -

DMF (Dimethylformamide)

Step-by-Step Protocol:

-

Nucleophilic Substitution: Dissolve salicylaldehyde (1.22 g, 10 mmol) in dry DMF (15 mL). Add

(2.76 g, 20 mmol). Stir at room temperature for 15 minutes to generate the phenoxide anion. -

Alkylation: Dropwise add ethyl bromoacetate (2.0 g, 12 mmol). Heat the mixture to 80°C for 4 hours. Monitoring: Check TLC (Hexane:EtOAc 3:1) for disappearance of salicylaldehyde.

-

Cyclization (One-Pot): Increase temperature to 140°C for 2 hours. The intramolecular Aldol-type condensation occurs, followed by dehydration to form the benzofuran ring.

-

Workup: Cool to room temperature. Pour into ice water (100 mL). The ester intermediate usually precipitates. Filter and wash with cold water.

-

Hydrolysis: Dissolve the ester in EtOH (20 mL) and 10% NaOH (10 mL). Reflux for 1 hour. Acidify with 1M HCl to pH 2. The free acid precipitates.

-

Purification: Recrystallize from ethanol/water.

Validation Check:

-

1H NMR (DMSO-d6): Look for the disappearance of the aldehyde proton (~10 ppm) and the appearance of the furan C3-H singlet (~7.6 ppm).

Protocol B: Synthesis of 4-(Furan-2-yl)benzoic Acid (Pendant System)

Target: Linking a furan ring to a benzoic acid via Suzuki-Miyaura coupling. Rationale: Palladium-catalyzed cross-coupling allows for the precise attachment of the furan ring to pre-functionalized benzoic acids.

Reagents:

-

4-Iodobenzoic acid (1.0 eq)

-

Furan-2-boronic acid (1.2 eq)

- (5 mol%)

- (2M aqueous solution)

-

DME (Dimethoxyethane) / Water (3:1 ratio)

Step-by-Step Protocol:

-

Degassing: In a Schlenk flask, combine DME (15 mL) and water (5 mL). Degas by bubbling nitrogen for 20 minutes. Critical Step: Oxygen poisons the Pd(0) catalyst.

-

Loading: Add 4-iodobenzoic acid (2.48 g, 10 mmol), furan-2-boronic acid (1.34 g, 12 mmol), and

(3.18 g, 30 mmol). -

Catalysis: Add

(580 mg, 0.5 mmol) under a positive pressure of nitrogen. -

Reaction: Reflux at 85°C for 12 hours under nitrogen. The solution typically turns black (Pd precipitation) upon completion.

-

Workup: Filter through a Celite pad to remove Palladium residues. Acidify the filtrate with 1M HCl. The product will precipitate as an off-white solid.

-

Purification: Silica gel column chromatography (DCM:MeOH 95:5).

Mechanism of Action & Biological Utility[4]

The Pim-1 Kinase Connection

Research identified in the Bioorganic & Medicinal Chemistry Letters highlights benzofuran-2-carboxylic acids as potent inhibitors of Pim-1 kinase .[4]

-

Mechanism: The carboxylic acid forms a salt bridge with a conserved Lysine residue (Lys67) in the ATP-binding pocket. The benzofuran core engages in hydrophobic Van der Waals interactions with the gatekeeper residues.

-

Significance: Pim-1 is overexpressed in leukemia. These inhibitors induce apoptosis in cancer cells without affecting other kinases, demonstrating high selectivity.

Lymphoid Tyrosine Phosphatase (LYP) Inhibition

A 2023 study identified benzofuran-2-carboxylic acid derivatives as LYP inhibitors for cancer immunotherapy.[3]

-

Logic: The scaffold acts as a "pTyr mimic."[3] The planar benzofuran fits into the catalytic cleft of the phosphatase, preventing it from dephosphorylating T-cell receptors, thus boosting the immune response against tumors.

Future Outlook

The "discovery" phase of simple furan-benzoic acids is complete. The current frontier involves macrocyclization . Recent trends show the incorporation of these scaffolds into macrocycles (e.g., Anti-HCV agents) to lock the bioactive conformation and improve oral bioavailability.

References

-

Vertex Pharmaceuticals. (2011). The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors. Bioorganic & Medicinal Chemistry Letters.

-

Shanghai Institute of Materia Medica. (2023). Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy. European Journal of Medicinal Chemistry.

-

Scheele, C. W. (1780).[1][2] Chemische Abhandlung von der Luft und dem Feuer (Historical reference on the isolation of pyromucic acid).

-

BenchChem. (2025).[5] A Technical Guide to the Discovery and Synthesis of Novel Furan Derivatives.

-

RSC Publishing. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances.

Sources

- 1. scispace.com [scispace.com]

- 2. ijabbr.com [ijabbr.com]

- 3. Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Topic: Potential Biological Activity of 3-(5-Formyl-2-furyl)benzoic acid

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Foreword: A Molecule of Convergent Functionality

The exploration of novel chemical entities for therapeutic intervention is the cornerstone of modern drug discovery. Within the vast landscape of heterocyclic chemistry, the furan scaffold has consistently emerged as a privileged structure, present in a multitude of clinically relevant agents.[1][2] This guide focuses on a specific, yet intriguing, molecule: 3-(5-Formyl-2-furyl)benzoic acid . At first glance, its structure is deceptively simple, yet it represents a convergence of three distinct chemical motifs, each with a well-documented history of biological relevance: the furan core, a reactive aldehyde (formyl group), and a benzoic acid moiety.

This document is structured not as a rigid protocol, but as a strategic roadmap for the systematic evaluation of this compound. As a Senior Application Scientist, my objective is to provide not just the "how" but the critical "why" behind each experimental decision, grounding our investigation in established principles of medicinal chemistry and cell biology. We will proceed from a foundational analysis of the molecule's structure to a multi-tiered experimental workflow designed to uncover its therapeutic potential, ensuring each stage is a self-validating system for generating robust and interpretable data.

Deconstruction of a Candidate Molecule: Structural Rationale for Bioactivity

The predictive power of medicinal chemistry often lies in understanding the contribution of individual pharmacophores. The structure of 3-(5-Formyl-2-furyl)benzoic acid offers a compelling rationale for investigating its biological potential.

-

The Furan Nucleus: This five-membered aromatic heterocycle is a bioisostere for phenyl rings and is integral to numerous pharmaceuticals.[1] Its electron-rich nature allows for diverse chemical interactions, including hydrogen bonding and π–π stacking, which are critical for receptor binding.[1][3] The furan scaffold is a component of drugs with antibacterial, anti-inflammatory, antiviral, and anticancer properties.[2][4][5]

-

The Benzoic Acid Moiety: Carboxylic acids are prevalent in drug design, often serving as a key interaction point with biological targets through hydrogen bonding or ionic interactions. Benzoic acid derivatives themselves are known to possess antimicrobial and anti-inflammatory properties, with some acting as inhibitors of enzymes like cyclooxygenase (COX).[6][7]

-

The Formyl Group (Aldehyde): As a reactive electrophile, the aldehyde functionality can covalently interact with nucleophilic residues (e.g., lysine, cysteine) in proteins, potentially leading to irreversible inhibition of enzyme activity. This group can also form Schiff bases, a common mechanism in enzymatic reactions and a potential anchor point for target engagement.

The combination of these three groups in a single, relatively rigid structure creates a unique electronic and steric profile, making it a prime candidate for screening against various therapeutic targets.

Physicochemical Properties

A summary of the core properties of the target compound is essential for experimental design, particularly for preparing stock solutions and understanding potential bioavailability.

| Property | Value | Source |

| CAS Number | 304884-54-6 | [8] |

| Molecular Formula | C₁₂H₈O₄ | [8] |

| Molecular Weight | 216.19 g/mol | [8] |

| Physical Form | Solid | |

| Melting Point | 264-266 °C | |

| Purity | Typically ≥98% |

A Strategic Framework for Biological Evaluation

A logical, tiered approach is critical to efficiently and cost-effectively evaluate a novel compound. Our strategy begins with broad, high-throughput screening to identify potential "hits" and progresses to more focused assays to elucidate the mechanism of action (MOA).

Caption: A tiered experimental workflow for evaluating 3-(5-Formyl-2-furyl)benzoic acid.

Experimental Protocols: Self-Validating Methodologies

The trustworthiness of any finding is predicated on the robustness of the methodology. The following protocols are designed to include necessary controls, ensuring that the data generated is both accurate and reliable.

Tier 1: Foundational Cytotoxicity Profiling

Causality: Before assessing therapeutic activity, it is imperative to determine the compound's intrinsic toxicity. A non-specific cytotoxic agent can produce false positives in subsequent assays. This protocol establishes the concentration range for specific bioactivity versus general toxicity. We will use a non-cancerous cell line, such as human dermal fibroblasts (HDFs) or HEK293 cells, to establish a baseline.

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

-

Cell Seeding: Seed HDF cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare a 10 mM stock solution of 3-(5-Formyl-2-furyl)benzoic acid in DMSO. Create a serial dilution series (e.g., 200 µM, 100 µM, 50 µM, 25 µM, 12.5 µM, etc.) in culture medium. Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity.

-

Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).

Tier 2: Primary Activity Screening Protocols

Causality: The furan nucleus is a known antibacterial pharmacophore.[2][9] This assay will quantify the compound's ability to inhibit microbial growth.

Protocol:

-

Bacterial Preparation: Grow cultures of representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria to the mid-logarithmic phase.

-

Dilution Series: In a 96-well plate, prepare two-fold serial dilutions of the test compound in sterile Mueller-Hinton broth.

-

Inoculation: Adjust the bacterial cultures to a concentration of approximately 5 x 10⁵ CFU/mL and add to each well.

-

Controls: Include a positive control (a known antibiotic like ciprofloxacin), a negative control (broth only), and a vehicle control (DMSO).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Analysis: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Causality: Furan derivatives have demonstrated anticancer properties.[1] The SRB assay measures cell density based on total protein content, providing a reliable method to screen for antiproliferative effects against various cancer cell lines (e.g., A549-lung, MCF-7-breast, HCT116-colon).

Protocol:

-

Cell Seeding & Treatment: Follow steps 1-3 from the MTT protocol (3.1), using cancer cell lines.

-

Cell Fixation: After 48-72 hours of incubation, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plate five times with slow-running tap water to remove TCA and let air dry.

-

Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

-

Wash and Solubilize: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. After air drying, add 150 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Data Acquisition: Measure the absorbance at 510 nm. The absorbance is proportional to the total cellular protein mass.

-

Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value.

Postulated Mechanisms of Action & Validation Strategies

Should the primary screens yield positive results, the next logical step is to investigate the underlying mechanism. Based on the compound's structure, we can hypothesize several pathways.

Hypothetical Anti-inflammatory Mechanism

Many furan and benzoic acid derivatives exert anti-inflammatory effects by modulating the NF-κB signaling pathway.[4] NF-κB is a master regulator of inflammatory gene expression. We can hypothesize that 3-(5-Formyl-2-furyl)benzoic acid inhibits this pathway.

Caption: Hypothetical inhibition of the NF-κB inflammatory pathway.

Experimental Validation:

-

Cell Model: Use RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Cytokine Measurement: Pre-treat cells with the compound, then stimulate with LPS. Measure the levels of key pro-inflammatory cytokines like TNF-α and IL-6 in the cell supernatant using ELISA kits. A dose-dependent reduction would support an anti-inflammatory effect.

-

Western Blot Analysis: Probe for key proteins in the NF-κB pathway. Specifically, measure the phosphorylation of IκBα and the p65 subunit of NF-κB. Inhibition of their phosphorylation by the compound would provide strong evidence for the proposed mechanism.

Conclusion and Future Directions

3-(5-Formyl-2-furyl)benzoic acid stands as a molecule of significant interest, strategically positioned at the intersection of several biologically relevant pharmacophores. Its structural components—the furan ring, benzoic acid, and a reactive aldehyde—provide a strong rationale for its investigation as a potential antimicrobial, anti-inflammatory, or antiproliferative agent.

The multi-tiered experimental framework detailed in this guide provides a clear and robust path for its evaluation. By starting with foundational cytotoxicity and progressing through targeted primary screening to mechanistic studies, researchers can efficiently uncover and validate its therapeutic potential. Positive findings would warrant further investigation into structure-activity relationships (SAR) through the synthesis of analogs, ultimately paving the way for preclinical development.

References

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]

-

Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. [Link]

-

Furan Derivatives and Their Role in Pharmaceuticals - BioScience Academic Publishing. [Link]

-

A Review on Biological and Medicinal Significance of Furan. [Link]

-

Pharmacological Study of Some Newly Synthesized Furan Derivatives - ResearchGate. [Link]

-

Chemical Properties of Benzoic acid, 3-formyl- (CAS 619-21-6) - Cheméo. [Link]

-

3-(5-Formyl-2-furyl)benzoic acid | 304884-54-6 - MilliporeSigma. [Link]

-

Furan: A Promising Scaffold for Biological Activity. [Link]

-

Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis - Organic Syntheses. [Link]

-

Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review) - ResearchGate. [Link]

-

Evaluation of Wound Healing Potential of (5-formylfuran-2-yl)Methyl Benzoates by In Vitro Cell Culture Studies - PMC. [Link]

-

Furan: A Promising Scaffold for Biological Activity. [Link]

- US7045640B2 - Method of producing 5-formyl-2-furylboronic acid - Google P

-

Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis - PMC. [Link]

-

Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - MDPI. [Link]

Sources

- 1. orientjchem.org [orientjchem.org]

- 2. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]

- 3. ijabbr.com [ijabbr.com]

- 4. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijabbr.com [ijabbr.com]

- 6. Evaluation of Wound Healing Potential of (5-formylfuran-2-yl)Methyl Benzoates by In Vitro Cell Culture Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. 3-(5-formyl-2-furyl)benzoic Acid | CymitQuimica [cymitquimica.com]

- 9. biojournals.us [biojournals.us]

"3-(5-Formyl-2-furyl)benzoic acid" stability and degradation pathways

An In-Depth Technical Guide to the Stability and Degradation Pathways of 3-(5-Formyl-2-furyl)benzoic acid

Authored by a Senior Application Scientist

Foreword: Understanding the Stability Landscape of a Trifunctional Molecule

3-(5-Formyl-2-furyl)benzoic acid is a fascinating molecule that incorporates three key functional groups: a furan ring, an aromatic carboxylic acid, and an aldehyde. This unique combination presents both opportunities and challenges in the realm of drug development, materials science, and organic synthesis. Its stability profile is not dictated by a single component but rather by the interplay of these functionalities. This guide provides a comprehensive exploration of the inherent stability of 3-(5-Formyl-2-furyl)benzoic acid and delineates its probable degradation pathways under various stress conditions. For researchers, scientists, and drug development professionals, a thorough understanding of these aspects is paramount for ensuring product quality, efficacy, and safety.

Physicochemical Properties and Inherent Stability

The stability of 3-(5-Formyl-2-furyl)benzoic acid is intrinsically linked to its chemical structure. The molecule possesses a rigid backbone due to the aromatic nature of both the furan and benzene rings. The carboxylic acid and aldehyde groups are polar, contributing to its solubility in organic solvents and potentially in aqueous media at certain pH values.[1]

Key Structural Features Influencing Stability:

-

Furan Ring: The furan moiety is an electron-rich heterocycle. While aromatic, it is more reactive than benzene and susceptible to electrophilic attack and oxidation.[2] Its enol ether-like character also makes it prone to hydrolysis under acidic conditions.[2][3]

-

Benzoic Acid Group: The benzoic acid functionality is generally stable.[4] However, it can undergo decarboxylation at elevated temperatures.[4][5] Its acidic nature can also influence the stability of the rest of the molecule, particularly the furan ring.

-

Aldehyde Group: The formyl group is one of the most reactive functionalities. It is readily oxidized to a carboxylic acid and can participate in a variety of other reactions, including nucleophilic addition.[6][7]

The molecule's overall stability will be a balance of these factors. Under ambient conditions, in a solid, crystalline form, 3-(5-Formyl-2-furyl)benzoic acid is expected to be relatively stable.[8] However, in solution and when exposed to various environmental stressors, its degradation can be anticipated.

Predicted Degradation Pathways

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[9][10][11] Based on the chemistry of its constituent parts, several degradation pathways can be postulated for 3-(5-Formyl-2-furyl)benzoic acid.

Hydrolytic Degradation

Hydrolysis is a likely degradation pathway, particularly under acidic conditions.[9] The furan ring is the most probable site of hydrolytic attack.

-

Mechanism: Acid-catalyzed hydrolysis of the furan ring would likely proceed through protonation of the oxygen atom, followed by nucleophilic attack by water. This would lead to ring opening and the formation of a 1,4-dicarbonyl compound.[3][12] The reaction is initiated by a slow proton transfer to the α-carbon of the furan ring.[12]

Caption: Potential Oxidative Degradation Pathways.

Photolytic Degradation

Exposure to light, particularly UV radiation, can induce degradation. Furan derivatives are known to be photoreactive. [13]

-

Isomerization and Dimerization: In solution, furan derivatives can undergo trans-cis isomerization. In more concentrated solutions or in the solid state, [2+2] cycloaddition reactions to form dimers can occur upon irradiation. * Photohydrolysis: Recent studies have shown that furan hydrolysis can be photocatalyzed, leading to the formation of 1,4-dicarbonyls.

Thermal Degradation

Elevated temperatures can lead to the degradation of both the benzoic acid and furan moieties. [4]

-

Decarboxylation: The benzoic acid group can be lost as carbon dioxide at high temperatures. [4]Similarly, the furan ring, if first oxidized to a furoic acid, can also undergo decarboxylation. [5]Studies have shown that decarboxylation of 2-furoic acid is activated at temperatures around 140-160 °C. [5]

Stress Condition Potential Degradation Product(s) Primary Site of Degradation Acidic Hydrolysis Ring-opened 1,4-dicarbonyl species Furan Ring Basic Hydrolysis Generally more stable, but esterification if alcohol is present Carboxylic Acid **Oxidation (H₂O₂) ** 3-(5-Carboxy-2-furyl)benzoic acid, Ring-opened products Aldehyde, Furan Ring Photolysis (UV/Vis) Isomers, Dimers, Ring-opened products Furan Ring, Aldehyde | Thermal | Decarboxylated products | Benzoic Acid |

Experimental Protocols for Forced Degradation Studies

To experimentally verify these predicted pathways, a series of forced degradation studies should be conducted. [9][10]The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without being overly complex. [9]

General Procedure

-

Stock Solution Preparation: Prepare a stock solution of 3-(5-Formyl-2-furyl)benzoic acid in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

Stress Conditions: Subject aliquots of the stock solution to the stress conditions outlined below.

-

Neutralization: After the specified stress period, neutralize the acidic and basic samples.

-

Analysis: Analyze all samples by a stability-indicating method, typically a reverse-phase HPLC with UV or PDA detection. An LC-MS method would be invaluable for the identification of degradation products. [10]

Specific Stress Conditions

-

Acidic Hydrolysis:

-

Mix the stock solution with an equal volume of 0.1 M HCl.

-

Incubate at 60°C for 24 hours.

-

Cool and neutralize with 0.1 M NaOH.

-

-

Basic Hydrolysis:

-

Mix the stock solution with an equal volume of 0.1 M NaOH.

-

Incubate at 60°C for 24 hours.

-

Cool and neutralize with 0.1 M HCl.

-

-

Oxidative Degradation:

-

Mix the stock solution with an equal volume of 3% H₂O₂.

-

Keep at room temperature for 24 hours, protected from light.

-

-

Photolytic Degradation:

-

Expose the stock solution in a quartz cuvette to a photostability chamber (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

Keep a control sample wrapped in aluminum foil to protect it from light.

-

-

Thermal Degradation (in solution):

-

Reflux the stock solution at 80°C for 48 hours.

-

-

Thermal Degradation (solid state):

-

Place a thin layer of the solid compound in a petri dish.

-

Heat in an oven at a temperature below its melting point (e.g., 105°C) for 7 days.

-

Dissolve the sample in the initial solvent for analysis.

-

Caption: Workflow for Forced Degradation Studies.

Microbial Degradation: A Biological Perspective